

# A Comparative Guide to AZ14145845 and Other Mer/Axl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Mer and Axl, have emerged as critical targets in oncology. Their overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of **AZ14145845**, a highly selective dual Mer/Axl kinase inhibitor, with other notable inhibitors targeting this pathway: Bemcentinib (R428), INCB081776, and Dubermatinib (TP-0903). The information presented is supported by available preclinical experimental data to aid researchers in selecting the appropriate tool compound for their studies.

## **Mer/Axl Signaling Pathway**

Mer and AxI are activated by their ligand, Gas6 (Growth arrest-specific 6), leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT, which collectively promote cell survival, proliferation, migration, and invasion. The following diagram illustrates the core Mer/AxI signaling cascade.





Click to download full resolution via product page

Caption: Simplified Mer/Axl signaling pathway.

# **Quantitative Comparison of Mer/Axl Inhibitors**

The following tables summarize the biochemical potency and cellular activity of **AZ14145845** and other selected Mer/Axl inhibitors based on published data. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.

Table 1: Biochemical IC50 Values (nM)



| Inhibitor                 | Mer IC50 (nM)      | Axl IC50 (nM)      | Tyro3 IC50<br>(nM) | Data Source |
|---------------------------|--------------------|--------------------|--------------------|-------------|
| AZ14145845                | ~1                 | Data not specified | Data not specified | [1][2]      |
| INCB081776                | 3.17               | 0.61               | 101                | _           |
| Bemcentinib<br>(R428)     | >700               | 14                 | >1400              |             |
| Dubermatinib<br>(TP-0903) | Data not specified | 27                 | Data not specified | _           |

Note: The pIC50 for **AZ14145845** against MerTK was reported as 9.0, which translates to an IC50 of approximately 1 nM.[1]

Table 2: Cellular Activity

| Inhibitor                 | Cell Line     | Assay                       | IC50 (nM) | Data Source |
|---------------------------|---------------|-----------------------------|-----------|-------------|
| AZ14145845                | Cos-7 (Mer)   | Cellular<br>Phosphorylation | ~20       | [1]         |
| INCB081776                | Ba/F3 (Mer)   | Proliferation               | 14        |             |
| Ba/F3 (AxI)               | Proliferation | 16                          |           |             |
| Bemcentinib<br>(R428)     | A549 (AxI)    | Cellular<br>Phosphorylation | 14        |             |
| Dubermatinib<br>(TP-0903) | Mv-4-11 (Axl) | Cellular<br>Phosphorylation | 4         |             |

Note: The pIC50 for **AZ14145845** in Cos-7 cells was reported as 7.7, which translates to an IC50 of approximately 20 nM.[1]

## **Kinase Selectivity Profile**



A critical aspect of a kinase inhibitor's utility is its selectivity. High selectivity minimizes off-target effects and provides greater confidence in attributing observed phenotypes to the inhibition of the intended target.

**AZ14145845** has demonstrated exceptional selectivity. In a kinome scan against 387 kinases at a 1  $\mu$ M concentration, over 90% inhibition was observed only for Mer and Axl. One additional kinase, MAP4K5, showed greater than 75% inhibition.[1] This highly selective profile makes **AZ14145845** a valuable tool for specifically interrogating Mer/Axl biology.

INCB081776 also exhibits high selectivity for Mer and Axl over Tyro3 (approximately 30-fold and 165-fold, respectively).[3]

Bemcentinib (R428) is reported to be over 50-fold more selective for Axl than for Mer and Tyro3.

Dubermatinib (TP-0903) has been described as a selective Axl inhibitor, though a comprehensive kinome-wide selectivity profile is not as readily available in the public domain.

## In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of kinase inhibitors.

AZ14145845 has shown dose-dependent in vivo efficacy and target engagement in both Merand Axl-dependent tumor models.[4] Furthermore, it demonstrated efficacy in a preclinical MC38 immuno-oncology model when combined with anti-PD1 antibodies and ionizing radiation, highlighting its potential in combination therapies.[4]

INCB081776 has also demonstrated in vivo antitumor activity, which was enhanced when combined with checkpoint blockade in syngeneic models. This was associated with an increase in the proliferation of intratumoral CD4+ and CD8+ T cells.

## **Experimental Protocols**

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are generalized methodologies for key assays cited in the comparison.



Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.



Click to download full resolution via product page

Caption: General workflow for a biochemical kinase inhibition assay.

#### Protocol Steps:

- Compound Preparation: Serially dilute the test inhibitor (e.g., AZ14145845) in DMSO, followed by dilution in the assay buffer.
- Kinase/Antibody Mixture: Prepare a solution containing the recombinant Mer or Axl kinase and a europium-labeled anti-tag antibody.
- Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
- Assay Assembly: In a 384-well plate, combine the test compound, kinase/antibody mixture, and tracer solution.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
- Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

# Cellular Phosphorylation Assay (e.g., PathHunter® β-Arrestin Assay)

This cell-based assay measures the inhibition of ligand-induced receptor activation and downstream signaling.

#### Protocol Steps:

- Cell Culture: Culture cells expressing the target kinase (e.g., Cos-7 cells overexpressing Mer) in appropriate media.
- Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a predetermined time.
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) to induce receptor phosphorylation.
- Lysis and Detection: Lyse the cells and detect the level of phosphorylated target protein using a suitable method, such as ELISA or Western blotting, with a phospho-specific antibody.
- Data Analysis: Quantify the signal and plot it against the inhibitor concentration to determine the cellular IC50 value.

## In Vivo Xenograft Efficacy Study



This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Mer/Axl inhibitor in a mouse xenograft model.



Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

**Protocol Steps:** 



- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38) into the flank of immunodeficient mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer the test inhibitor (e.g., **AZ14145845**) and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further
  analysis such as weighing the tumors and immunohistochemical staining for biomarkers of
  target engagement and efficacy.

### Conclusion

AZ14145845 stands out as a highly potent and exceptionally selective dual inhibitor of Mer and Axl kinases. Its favorable in vivo efficacy, both as a single agent and in combination with immunotherapy, makes it a compelling tool compound for preclinical research aimed at understanding the roles of Mer and Axl in cancer biology and for the development of novel therapeutic strategies. While other inhibitors like INCB081776, Bemcentinib, and Dubermatinib also show promise in targeting the Mer/Axl pathway, the remarkable selectivity of AZ14145845 may offer a distinct advantage for studies requiring precise target inhibition with minimal confounding off-target effects. The selection of an appropriate inhibitor will ultimately depend on the specific research question, the model system being used, and the desired balance between potency, selectivity, and dual-target engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to AZ14145845 and Other Mer/Axl Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#comparing-az14145845-vs-other-mer-axl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com